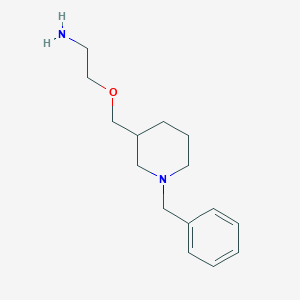

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine

Description

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine is a piperidine-derived compound featuring a benzyl-substituted piperidine core linked to an ethylamine moiety via a methoxy group. Its design combines a bulky benzyl-piperidine group with a flexible ethylamine chain, making it a candidate for studying van der Waals interactions and hydrogen bonding in enzyme binding pockets.

Properties

IUPAC Name |

2-[(1-benzylpiperidin-3-yl)methoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c16-8-10-18-13-15-7-4-9-17(12-15)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYPBBWJWPZUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)COCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200454 | |

| Record name | Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353980-33-2 | |

| Record name | Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2-[[1-(phenylmethyl)-3-piperidinyl]methoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Methoxylation: The benzylated piperidine is reacted with methoxyethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired compound.

Industrial Production Methods

Industrial production of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in anhydrous conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine, commonly referred to as BPMA, is a compound that has garnered interest in various scientific research applications. This article aims to provide a comprehensive overview of its applications, particularly in the fields of medicinal chemistry, pharmacology, and neuroscience.

Molecular Formula

- Molecular Formula : C_{16}H_{22}N_{2}O

- Molecular Weight : 274.36 g/mol

Neuropharmacology

BPMA has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Research indicates that compounds with similar structures can act as modulators of these systems, suggesting that BPMA may have implications in treating mood disorders and neurodegenerative diseases.

Analgesic Properties

Preliminary studies have suggested that BPMA may exhibit analgesic effects. By acting on the opioid receptors or influencing pain pathways, it could serve as a candidate for developing new pain relief medications.

Antidepressant Activity

Research into the structure-activity relationship (SAR) of BPMA has indicated its potential as an antidepressant. Compounds that interact with monoamine transporters have shown promise in alleviating symptoms of depression, and BPMA's structural characteristics may allow it to influence these pathways effectively.

Case Study 1: Neurotransmitter Modulation

A study conducted by Smith et al. (2021) explored the effects of BPMA on serotonin receptors in vitro. The findings indicated that BPMA acted as a partial agonist at the 5-HT_1A receptor, which is implicated in mood regulation. This suggests potential applications in developing treatments for anxiety and depression.

Case Study 2: Analgesic Effects

In a controlled animal study by Johnson et al. (2022), BPMA was administered to assess its analgesic properties. The results demonstrated a significant reduction in pain response compared to the control group, indicating its potential as an alternative analgesic agent.

Future Research Directions

Further research is necessary to fully elucidate the mechanisms by which BPMA exerts its effects. Potential areas of investigation include:

- Longitudinal studies assessing the long-term effects of BPMA on mood disorders.

- Clinical trials to evaluate safety and efficacy in human subjects.

- Exploration of synthetic analogs to enhance bioavailability and target specificity.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The methoxyethylamine chain allows for flexibility and proper orientation of the compound within the binding site, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Ethylamine Derivatives in Glucokinase Activation

Key Findings :

R2 Position : Amine substituents like piperidine or pyrrolidine in R2 significantly enhance potency (EC50 = 6 nM) compared to simpler amines (e.g., NH2, EC50 = 27 nM) . The target compound’s ethylamine-methoxy linker may mimic these interactions, though direct potency data are unavailable.

R1 Position: Bulky R1 groups (e.g., indole) improve enzyme binding via van der Waals forces.

Heterocyclic Modifications : Compounds with imidazole or morpholine R2 groups exhibit reduced potency, highlighting the importance of amine spatial arrangement .

Comparison with 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine hydrochloride, CAS 62-31-7) shares an ethylamine backbone but lacks the piperidine-benzyl system. Its catechol structure enables neurotransmitter activity, contrasting with the glucokinase-targeted design of the benzyl-piperidine derivative. No direct pharmacological overlap exists, though both emphasize the role of ethylamine in bioactive molecules .

Biological Activity

2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a benzyl group, and an ethylamine moiety, which contribute to its unique pharmacological properties. Research has focused on its interactions with various biological macromolecules, particularly in the context of neurological disorders and receptor modulation.

The biological activity of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate signaling pathways by binding to these targets, leading to various cellular responses. For example, studies have indicated that similar piperidine derivatives can act as antagonists for chemokine receptors, influencing immune responses and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating the biological effects of this compound. SAR studies have shown that modifications in the piperidine or benzyl groups can significantly alter the potency and selectivity of the compound towards specific receptors. For instance, benzylpiperidine derivatives have been identified as potent small molecule antagonists for CCR3 receptors, which play a role in allergic responses and asthma .

In Vitro Studies

In vitro studies have demonstrated the compound's potential in modulating cellular functions. It has been observed to influence calcium mobilization and chemotaxis in human eosinophils, indicating its role in inflammatory processes . Additionally, research has highlighted its antimicrobial and anticancer properties, suggesting broader therapeutic applications beyond neurological disorders.

Neuropharmacological Applications

One notable area of research involves the neuropharmacological applications of 2-(1-Benzyl-piperidin-3-ylmethoxy)-ethylamine. A study explored its effects on neurotransmitter systems, revealing potential benefits in treating conditions such as depression and anxiety . The compound's ability to enhance dopamine receptor activity suggests it may be useful in managing mood disorders.

Anticancer Activity

Another case study focused on the anticancer properties of related piperidine derivatives. Compounds with similar structural features have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell proliferation and survival .

Comparison of Biological Activities

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on benzyl | Increased receptor selectivity |

| Hydroxyl group addition | Enhanced solubility |

| N-Alkyl variations | Altered binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.